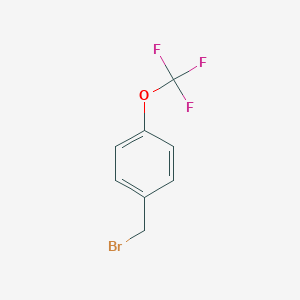

4-(Trifluoromethoxy)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNPUJCKXLOHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198855 | |

| Record name | 4-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50824-05-0 | |

| Record name | 4-Trifluoromethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50824-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, applications, and essential safety information.

Chemical and Physical Properties

This compound is a fluorinated organic compound valued for its role as a versatile synthetic intermediate.[1] The presence of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties and lipophilicity, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1] It typically appears as a colorless to light yellow liquid or a low-melting solid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50824-05-0 | [2][4] |

| Molecular Formula | C₈H₆BrF₃O | [2][4] |

| Molecular Weight | 255.03 g/mol | [4][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 22-24 °C | [1][2] |

| Boiling Point | 82-84 °C at 10 mmHg | [4][5] |

| Density | 1.594 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.48 | [4][5] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [4][5] |

| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform, ether. Poorly soluble in water. | [2] |

| InChI Key | JDNPUJCKXLOHOW-UHFFFAOYSA-N | [4] |

| SMILES | FC(F)(F)Oc1ccc(CBr)cc1 | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized from 4-(trifluoromethoxy)benzaldehyde in a two-step process involving reduction followed by bromination.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl alcohol [2]

-

Preparation: In a round-bottom flask, dissolve sodium borohydride (12.0 mmol, 1.2 equivalents) in 15.0 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-

Reaction: Slowly add a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in 10.0 mL of anhydrous ethanol to the cooled sodium borohydride solution.

-

Monitoring: Stir the mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding water. Extract the aqueous mixture with dichloromethane (3 x 30.0 mL).

-

Purification: Combine the organic layers, wash with a saturated NaCl solution (30.0 mL), and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under vacuum.

-

Isolation: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-(trifluoromethoxy)benzyl alcohol.

Step 2: Bromination of 4-(Trifluoromethoxy)benzyl alcohol [2]

-

Preparation: Dissolve 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in 10 mL of diethyl ether in a flask and cool to 0°C.

-

Reaction: Slowly add phosphorus tribromide (0.5 mL) dropwise to the stirred solution at 0°C. Continue stirring for 30 minutes. Monitor the reaction completion by TLC.

-

Work-up: Pour the reaction mixture into an ice-water mixture and stir for 1-2 hours. Extract the aqueous phase with ether.

-

Purification: Combine the organic layers and wash sequentially with NaHCO₃ solution, water, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure to obtain this compound.

An alternative bromination method using N-bromosuccinimide (NBS) has also been reported.[2]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Description & Key Features | Reference(s) |

| ¹H NMR | Expected signals include a singlet for the benzylic protons (-CH₂Br) and multiplets in the aromatic region for the disubstituted benzene ring. Full spectra are available in databases. | [6] |

| ¹³C NMR | The spectrum shows characteristic peaks for the benzylic carbon, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and four distinct aromatic carbons. | [7] |

| FT-IR | The spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C-Br stretching, and strong C-F and C-O stretching from the trifluoromethoxy group. | [8][9] |

| Mass Spec (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 254/256, corresponding to the bromine isotopes. A prominent peak is observed at m/z 175, resulting from the loss of the bromine atom ([M-Br]⁺). | [10] |

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[11] The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target receptors.[1][11]

Antitubercular Agents: Synthesis of Pretomanid (PA-824) Analogues

This benzyl bromide derivative is a key reagent in the synthesis of nitroimidazooxazines, a class of potent antitubercular agents.[4] One of the most notable drugs in this class is Pretomanid (formerly PA-824), which is used to treat multidrug-resistant tuberculosis.[11] The 4-(trifluoromethoxy)benzyl side chain is crucial for the drug's activity.

Pretomanid is a prodrug that requires bioactivation within Mycobacterium tuberculosis.[12] The activation is a reductive process catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. This process generates reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison.[12] Additionally, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12]

Anti-allergic Compounds

The compound is also utilized in the synthesis of tetrahydronaphthalenols, which have demonstrated anti-allergic activities. Allergic reactions are often mediated by the degranulation of mast cells. This process begins when an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a signaling cascade leading to the release of inflammatory mediators like histamine, prostaglandins, and leukotrienes, causing allergic symptoms. Anti-allergic drugs often aim to inhibit this degranulation process.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[7] Appropriate personal protective equipment (PPE) must be worn at all times.

Table 3: Safety and Hazard Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | [4][5] |

| Signal Word | Danger | [4][5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [4][5] |

| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [7] |

| Personal Protective Equipment (PPE) | Faceshield, chemical-resistant gloves, safety goggles, protective suit, type ABEK (EN14387) respirator filter. | [4][5] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up in a corrosives area. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | |

| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. | [7] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. | [7] |

| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. | [7] |

References

- 1. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Metabolic Consequences of IgE- and Non-IgE-Mediated Mast Cell Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(50824-05-0) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. This compound(50824-05-0) IR Spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pretomanid? [synapse.patsnap.com]

physical properties of 4-(Trifluoromethoxy)benzyl bromide

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzyl bromide

This technical guide provides a comprehensive overview of the core (CAS No. 50824-05-0). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block in organic synthesis and medicinal chemistry. The document details key physical constants, experimental protocols for their determination, and relevant safety information.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound valued for its unique reactivity.[1] The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative molecules, making it a crucial reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Data Presentation

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₈H₆BrF₃O | - |

| Molecular Weight | 255.03 g/mol | - |

| CAS Number | 50824-05-0 | - |

| Appearance | Clear, colorless to faintly yellow liquid or low-melting solid | Room Temperature |

| Melting Point | 22 - 24 °C (71.6 - 75.2 °F) | - |

| Boiling Point | 82 - 84 °C (179.6 - 183.2 °F) | @ 10 mmHg |

| Density | 1.594 g/mL | @ 25 °C |

| Refractive Index (n_D) | 1.48 | @ 20 °C |

| Flash Point | 94 °C (201.2 °F) | Closed Cup |

| Vapor Pressure | 0.4 ± 0.4 mmHg | @ 25 °C (Predicted) |

| Solubility | Soluble in chloroform, methanol, ethyl acetate, dichloromethane, and ether. Poorly soluble in water. | - |

[Citations:[2][3][4][5][6][7][8]]

Logical Relationship of Physical Properties

The following diagram illustrates the logical grouping of the key .

Caption: Logical grouping of key identifiers and physical properties.

Experimental Protocols

The physical properties listed above are determined using standard analytical laboratory techniques. The generalized protocols for these measurements are outlined below.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the solid compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is slowly increased. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like this compound with a melting point near room temperature, the apparatus may need to be cooled initially.[2][5][6]

Boiling Point Measurement (Reduced Pressure)

As the compound's boiling point is determined at reduced pressure (10 mmHg), a vacuum distillation setup is required.[3]

-

Apparatus Setup: A distillation flask containing the sample, a condenser, a receiving flask, a thermometer, a manometer, and a vacuum pump are assembled.

-

Procedure: The pressure in the system is reduced to the target pressure (10 mmHg) using the vacuum pump and monitored with the manometer.

-

Heating and Observation: The distillation flask is heated. The boiling point is the temperature at which the liquid boils and a stable temperature is registered on the thermometer as the vapor condenses.

Density Measurement

The density of the liquid sample is typically measured using a pycnometer or a digital density meter at a controlled temperature (25 °C).[5]

-

Calibration: The instrument or pycnometer is calibrated using a standard of known density, usually deionized water.

-

Sample Measurement: The sample is introduced into the measurement cell or pycnometer.

-

Reading: The density is read directly from the digital display or calculated from the mass and known volume of the pycnometer.

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (20 °C).[5]

-

Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism surface.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read from the scale.

Spectroscopic Data

Spectroscopic data is critical for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[9]

-

Infrared Spectroscopy (IR): IR spectra, often obtained using an Attenuated Total Reflectance (ATR) technique, are available and provide information on the compound's functional groups.[10][11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, confirming the compound's molecular weight.[10]

Safety and Handling

This compound requires careful handling due to its hazardous properties.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[5]

-

Personal Protective Equipment (PPE): When handling, it is mandatory to use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: The compound should be stored in a cool, dry place, often under refrigeration, in a tightly sealed container.[5] It may be corrosive to metals.

This guide provides essential physical property data and procedural context for this compound, supporting its effective and safe use in research and development.

References

- 1. leapchem.com [leapchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 50824-05-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. A18335.06 [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: 4-(Trifluoromethoxy)benzyl Bromide in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This guide provides a technical overview of 4-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis. It details the compound's core physicochemical properties and provides an example of its application in the synthesis of bioactive molecules, specifically those with antitubercular properties.

Core Compound Properties

This compound is a substituted aromatic halide widely used as a benzylating agent. Its trifluoromethoxy group (-OCF₃) imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable building block in medicinal chemistry.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₆BrF₃O | [1][2][3][4][5] |

| Molecular Weight | 255.03 g/mol | [1][2][3][4][5] |

| CAS Number | 50824-05-0 | [1][2][6] |

| Physical State | Solid or Liquid | [1][7][8] |

| Density | 1.594 g/mL at 25 °C | [7] |

| Boiling Point | 82-84 °C at 10 mmHg | [7][8] |

| Refractive Index | n20/D 1.48 | [7] |

Role in Organic Synthesis: Nucleophilic Substitution

This compound is primarily used as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. This reaction allows for the covalent attachment of the 4-(trifluoromethoxy)benzyl moiety to various molecular scaffolds.

The general workflow for this transformation is depicted below. The benzyl bromide derivative serves as a reactive intermediate for attaching the functional group to a target molecule, often one containing a nucleophilic alcohol.

Experimental Protocol: Synthesis of an Antitubercular Analogue

This compound is a documented reagent in the synthesis of analogues of PA-824, a class of molecules investigated for antitubercular activity.[1] The following protocol is adapted from the synthesis of (6S, 7S)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine.[1]

Objective: To perform a nucleophilic substitution reaction to attach the 4-(trifluoromethoxy)benzyl group to a core alcohol structure.

Materials:

-

Substrate alcohol (e.g., (6S, 7S)-6-hydroxy-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine)

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of the starting alcohol (1.0 equivalent) and this compound (1.2 equivalents) is prepared in anhydrous DMF.[1]

-

The solution is cooled to -45 °C under an inert atmosphere.[1]

-

Sodium hydride (1.2 equivalents) is added to the solution at -45 °C. The NaH acts as a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[1]

-

The reaction mixture is stirred for 1 hour at this temperature.[1]

-

Following the initial reaction period, the mixture is allowed to warm to room temperature and stirring is continued for an additional 30 minutes.[1]

-

The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched and the final product is isolated and purified using standard organic chemistry techniques (e.g., extraction and column chromatography).

This protocol exemplifies how this compound serves as a crucial building block, enabling the synthesis of complex molecules with potential therapeutic applications.[1][6]

References

- 1. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. veeprho.com [veeprho.com]

- 4. Buy Online TRC - (R)-2-Nitro-7-((3-((((S)-2-nitro-6,7-dihydro-5H-imadazo[2,1-b][1,3]oxazin-6-yl)oxy)methyl)-4-(trifluoromethoxy)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | LGC Standards [lgcstandards.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 7. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)benzyl bromide from 4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethoxy)benzyl bromide from 4-(trifluoromethoxy)benzyl alcohol, a key transformation in the production of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways and workflows.

Introduction

The conversion of benzylic alcohols to the corresponding bromides is a fundamental transformation in organic synthesis. The resulting benzyl bromides are versatile intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups. This guide focuses on three common methods for the synthesis of this compound: reaction with phosphorus tribromide (PBr₃), a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), and the use of hydrobromic acid (HBr).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below.

| Property | 4-(trifluoromethoxy)benzyl alcohol | This compound |

| Molecular Formula | C₈H₇F₃O₂ | C₈H₆BrF₃O |

| Molecular Weight | 192.14 g/mol | 255.03 g/mol |

| CAS Number | 330-07-4 | 50824-05-0 |

| Appearance | Colorless liquid | Yellow or pale yellow liquid |

| Boiling Point | 85-87 °C / 10 mmHg | 82-84 °C / 10 mmHg |

| Density | ~1.3 g/mL | 1.594 g/mL at 25 °C |

| Melting Point | Not reported | 22-24 °C |

Spectroscopic Data

Characterization of the starting material and the final product is crucial for confirming the success of the synthesis. The following tables summarize the expected spectroscopic data.

Table 1: Spectroscopic Data for 4-(trifluoromethoxy)benzyl alcohol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.40 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 4.72 (s, 2H), 1.85 (br s, 1H, OH). |

| ¹³C NMR (CDCl₃) | δ 148.5, 139.5, 128.5, 121.2, 120.5 (q, J=256 Hz, -OCF₃), 64.5. |

| IR (neat) | 3350 (br, O-H), 1260, 1220, 1160 (C-F, C-O) cm⁻¹. |

| Mass Spec (EI) | m/z 192 (M⁺), 175, 163. |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.42 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.5 Hz, 2H), 4.48 (s, 2H). |

| ¹³C NMR (CDCl₃) | δ 148.8, 137.5, 130.5, 121.2, 120.4 (q, J=257 Hz, -OCF₃), 32.5.[1] |

| IR (neat) | 1260, 1220, 1160 (C-F, C-O), 1215 (C-Br) cm⁻¹. |

| Mass Spec (EI) | m/z 254/256 (M⁺), 175 (M⁺ - Br). |

Synthetic Methodologies

This section provides a comparative overview of the different synthetic approaches for the conversion of 4-(trifluoromethoxy)benzyl alcohol to this compound.

Caption: Overview of synthetic routes.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the different synthetic methods.

| Method | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Purity |

| Method 1 | Phosphorus tribromide (PBr₃) | Ether | 0 °C | 0.5 - 2 hours | ~89.6% (analog) | >97% |

| Method 2 | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | THF | Room Temp. | 5 - 10 min | High (general) | >98% |

| Method 3 | Hydrobromic acid (HBr) | Acetic Acid | 20 - 90 °C | 1.5 - 4 hours | Moderate | Variable |

Experimental Protocols

This section provides detailed experimental procedures for the three primary synthetic methods.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method is a classic and often high-yielding approach for the conversion of primary and secondary alcohols to the corresponding bromides.

Caption: Workflow for the PBr₃ method.

Detailed Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 mmol, 192 mg) in anhydrous diethyl ether (10 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.37 mmol, 100 mg, 0.035 mL) dropwise to the solution. A white precipitate of phosphorous acid will form.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

Method 2: Synthesis using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

This method, often referred to as the Appel reaction, is known for its mild reaction conditions and is suitable for a wide range of substrates.

References

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethoxy)benzyl bromide, with the CAS number 50824-05-0, is a halogenated organic compound widely utilized in organic synthesis.[1] Its structure, featuring a trifluoromethoxy group, imparts unique electronic properties and increased lipophilicity to target molecules, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol [1] |

| Appearance | Colorless to light yellow liquid or low melting solid[2] |

| Melting Point | 22-24 °C[3] |

| Boiling Point | 82-84 °C at 10 mmHg[2] |

| Density | 1.594 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.48[2] |

Solubility Profile

Qualitative Solubility

This compound exhibits good solubility in a range of common organic solvents, a characteristic that facilitates its use in various synthetic applications.[3] Conversely, it has poor solubility in water.[3] A summary of its qualitative solubility is provided in Table 2.

| Solvent | Solubility |

| Chloroform | Soluble[2] |

| Methanol | Soluble[2] |

| Ethyl Acetate | Good solubility[3] |

| Dichloromethane | Good solubility[3] |

| Ether | Good solubility[3] |

| Water | Poor solubility[3] |

Quantitative Solubility Determination

As precise quantitative solubility data for this compound is not extensively reported, researchers will often need to determine these values experimentally. The following is a standard protocol for the gravimetric determination of solubility.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines a common method for determining the solubility of a compound in a specific solvent at a given temperature.

4.1. Materials

-

This compound

-

Selected organic solvent (e.g., methanol, chloroform, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or stirring plate with temperature control)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed vials for evaporation

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured by observing undissolved solid or liquid in the mixture.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (stir or shake) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the mixture to settle, permitting the excess solute to precipitate.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved material.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial (tare) mass of the vial.

-

The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

-

The logical workflow for this experimental determination is depicted in the following diagram.

Application in Synthesis: The Case of Pretomanid (PA-824)

The utility of this compound as a synthetic intermediate is exemplified in the synthesis of Pretomanid (PA-824), a nitroimidazole-based drug for tuberculosis.[4] In this synthesis, this compound is used to introduce the key side chain to the core of the drug molecule. The general synthetic step is outlined below.

Conclusion

This compound is a versatile synthetic intermediate with a favorable solubility profile in common organic solvents. This guide has provided a summary of its known physicochemical properties and qualitative solubility. For applications requiring precise solubility data, a standard experimental protocol has been detailed. The crucial role of this compound in modern drug development is highlighted by its use in the synthesis of Pretomanid. The information and methodologies presented herein are intended to support researchers and scientists in the effective and efficient use of this compound in their synthetic endeavors.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzyl bromide: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzyl bromide, a key reagent and building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document details its chemical structure, isomers, physicochemical properties, spectroscopic data, and a representative synthetic protocol.

Chemical Identity and Structure

This compound is an organofluorine compound characterized by a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the para position.[1][2]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(Bromomethyl)-4-(trifluoromethoxy)benzene[3] |

| Synonyms | α-Bromo-4-(trifluoromethoxy)toluene, p-(Trifluoromethoxy)benzyl bromide |

| CAS Number | 50824-05-0[1][2] |

| Molecular Formula | C₈H₆BrF₃O[1][2] |

| Molecular Weight | 255.03 g/mol [3] |

| InChI Key | JDNPUJCKXLOHOW-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=CC=C1CBr)OC(F)(F)F[1] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[4] It is sparingly soluble in water but shows good solubility in common organic solvents.[4]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Melting Point | 22-24 °C |

| Boiling Point | 82-84 °C at 10 mmHg[5] |

| Density | ~1.594 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | ~1.48[5] |

Isomers of (Trifluoromethoxy)benzyl bromide

The primary form of isomerism for (Trifluoromethoxy)benzyl bromide is positional isomerism, based on the relative positions of the trifluoromethoxy and bromomethyl groups on the benzene ring. While the 4-substituted isomer is the most common commercially available form, other positional isomers exist.

The possible positional isomers are:

-

2-(Trifluoromethoxy)benzyl bromide

-

3-(Trifluoromethoxy)benzyl bromide

-

This compound

-

2-Bromo-1-(trifluoromethoxy)methylbenzene

-

3-Bromo-1-(trifluoromethoxy)methylbenzene

-

4-Bromo-1-(trifluoromethoxy)methylbenzene

-

And other polysubstituted isomers.

Caption: Positional isomers of (Trifluoromethoxy)benzyl bromide.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic and benzylic protons.

Table 3: ¹H NMR Chemical Shifts

| Assignment | Chemical Shift (δ) ppm |

| Aromatic Protons | 7.399 |

| Aromatic Protons | 7.170 |

| Benzylic Protons (-CH₂Br) | 4.453 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry and infrared (IR) spectroscopy data for this compound are available through the NIST WebBook, providing further confirmation of its structure and functional groups.[6]

Experimental Protocol: Synthesis of this compound

The following is a representative two-step experimental protocol for the synthesis of this compound from the corresponding aldehyde.

Caption: Synthetic workflow for this compound.

Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde

-

A solution of 4-(Trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL) is prepared.

-

This solution is added to a solution of sodium borohydride (12.0 mmol, 1.2 equivalents) in anhydrous ethanol (15.0 mL) at 0°C.

-

The reaction mixture is stirred at 0°C for 30 minutes.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water is added to the mixture.

-

The product is extracted with dichloromethane (3 x 30.0 mL).

-

The combined organic layers are washed with saturated NaCl solution (30.0 mL) and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The resulting residue, 4-(Trifluoromethoxy)benzyl alcohol, is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (5/1) eluent system.

Step 2: Bromination of 4-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (0.5 mL) is slowly added dropwise to a stirred solution of 4-(Trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C.

-

The reaction mixture is stirred for 30 minutes.

-

Reaction completion is monitored by TLC.

-

The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic layers are washed with NaHCO₃ solution, water, and finally with brine.

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. The benzylic bromide is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the 4-(trifluoromethoxy)benzyl group into a wide range of molecular scaffolds. This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound(50824-05-0) 13C NMR spectrum [chemicalbook.com]

- 2. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 142785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-(三氟甲氧基)溴苄 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Electrophilic Potential of the Benzylic Carbon in 4-(Trifluoromethoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of the benzylic carbon in 4-(Trifluoromethoxy)benzyl bromide. This versatile reagent is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the 4-(trifluoromethoxy) substituent. This document collates quantitative data, outlines detailed experimental protocols, and presents visual diagrams to elucidate the reactivity and synthetic utility of this compound. The information herein is intended to empower researchers to effectively utilize this compound in the design and synthesis of novel molecular entities.

Introduction

This compound is a key building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive benzylic bromide and the unique electronic properties of the trifluoromethoxy (OCF₃) group. The OCF₃ group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the benzylic carbon, making it a potent electrophile for nucleophilic substitution reactions.[2] Understanding and quantifying this electrophilic potential is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies.

The incorporation of the 4-(trifluoromethoxy)benzyl moiety into molecules can enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity, all of which are desirable traits in drug candidates.[1][2] This guide will delve into the factors governing the electrophilicity of the benzylic carbon, present relevant quantitative data for comparison, and provide detailed experimental methodologies for its synthesis and reactivity studies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for the correct handling, characterization, and use of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| Molecular Weight | 255.03 g/mol | [3] |

| Appearance | Light yellow liquid or low melting solid | [3] |

| Melting Point | 22-24 °C | [3] |

| Boiling Point | 82-84 °C at 10 mmHg | |

| Density | 1.594 g/mL at 25 °C | |

| ¹H NMR (CDCl₃, ppm) | δ ~4.4 (s, 2H, CH₂Br), ~7.1-7.4 (m, 4H, Ar-H) | [4] |

Electrophilic Potential of the Benzylic Carbon

The electrophilicity of the benzylic carbon in this compound is primarily dictated by the electronic effects of the 4-(trifluoromethoxy) substituent. This group exerts a strong electron-withdrawing effect on the benzene ring, which in turn influences the stability of the transition state in nucleophilic substitution reactions.

The Role of the 4-(Trifluoromethoxy) Group

The trifluoromethoxy group is characterized by its strong -I (inductive) and weak +R (resonance) effects. However, the inductive effect is dominant, leading to an overall electron-withdrawing nature. This is quantitatively captured by its Hammett substituent constant (σₚ).

| Substituent | Hammett Constant (σₚ) |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -Cl | 0.23 |

| -CF₃ | 0.54 |

| -OCF₃ | 0.35 |

Data compiled from various sources.

A positive σₚ value indicates an electron-withdrawing group that stabilizes negative charge and destabilizes positive charge in the para position. In the context of an Sₙ2 reaction, the transition state has a developing negative charge on the incoming nucleophile and the outgoing leaving group. The electron-withdrawing OCF₃ group can stabilize this transition state through the carbon framework, thereby increasing the reaction rate compared to electron-donating groups.

Comparative Reactivity

The following table provides a qualitative comparison of expected reactivity based on the electronic properties of the substituents.

| para-Substituent | Electronic Effect | Expected Relative Sₙ2 Rate |

| -OCH₃ | Strong Electron-Donating | Slower |

| -CH₃ | Weak Electron-Donating | Slow |

| -H | Neutral | Reference |

| -Cl | Weak Electron-Withdrawing | Fast |

| -OCF₃ | Strong Electron-Withdrawing | Faster |

| -NO₂ | Very Strong Electron-Withdrawing | Fastest |

This trend is rationalized by the stabilization of the electron-rich, pentacoordinate transition state of the Sₙ2 reaction by the electron-withdrawing substituent.

Caption: Factors enhancing the electrophilicity of the benzylic carbon.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a common synthetic route.[3]

Step 1: Reduction of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)benzyl alcohol

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (1.2 eq) in anhydrous ethanol.

-

Slowly add the sodium borohydride solution to the aldehyde solution at 0 °C with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Step 2: Bromination of 4-(Trifluoromethoxy)benzyl alcohol

-

Dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into an ice-water mixture.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Caption: Synthetic workflow for this compound.

Kinetic Study of Nucleophilic Substitution

The rate of a nucleophilic substitution reaction involving this compound can be monitored using various techniques, such as UV-Vis spectroscopy, by observing the formation of a product that absorbs in the UV-Vis range. The following is a general protocol for a pseudo-first-order kinetic experiment.

Materials:

-

This compound

-

Nucleophile (e.g., piperidine)

-

Solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of stock solutions of the nucleophile at different concentrations, ensuring a large excess (at least 10-fold) compared to the benzyl bromide concentration.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a cuvette, mix the this compound solution with a large excess of the nucleophile solution and immediately start recording the absorbance at the λₘₐₓ of the product over time.

-

Repeat the experiment with different concentrations of the nucleophile.

Data Analysis:

-

Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the pseudo-first-order rate constant, k'.

-

Plot k' versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant, k₂.

Caption: Workflow for a kinetic study of nucleophilic substitution.

Conclusion

This compound is a valuable reagent for the introduction of the 4-(trifluoromethoxy)benzyl group, a motif that can confer beneficial properties to bioactive molecules. The benzylic carbon of this compound exhibits a high electrophilic potential due to the strong electron-withdrawing nature of the trifluoromethoxy substituent. This enhanced reactivity, quantifiable through its Hammett constant and observable in its spectroscopic data, makes it an excellent substrate for Sₙ2 reactions. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic analysis of this important building block, enabling researchers to further explore its utility in drug discovery and development.

References

A Theoretical Investigation of the Electronic Properties of 4-(Trifluoromethoxy)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic properties of 4-(Trifluoromethoxy)benzyl bromide. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the standard computational protocols and expected electronic characteristics based on established theoretical chemistry principles and analyses of analogous compounds, such as 4-(trifluoromethyl)benzylbromide. Understanding these electronic properties is crucial for predicting the molecule's reactivity, stability, and potential interactions in biological and material science contexts.

Introduction to this compound and its Electronic Properties

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. The presence of the trifluoromethoxy (-OCF3) group, a strong electron-withdrawing substituent, and the reactive benzyl bromide moiety, bestows upon it unique electronic characteristics that govern its chemical behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing these properties at a molecular level. Key electronic properties of interest include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which provide insights into the molecule's reactivity and intermolecular interactions.

Computational Methodology

The following section details a typical computational workflow for determining the electronic properties of aromatic compounds like this compound. This protocol is based on widely accepted practices in computational chemistry.

Software and Theoretical Level

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. A common and effective theoretical approach for organic molecules is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed due to its balance of accuracy and computational cost for organic systems. A Pople-style basis set, such as 6-311+G(d,p), is generally chosen to provide a flexible description of the electron distribution, including polarization and diffuse functions.

Geometry Optimization and Frequency Analysis

The first step in the computational workflow is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of Electronic Properties

With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties. This includes the calculation of molecular orbitals, the molecular electrostatic potential, and a Natural Bond Orbital (NBO) analysis. For studies in solution, a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can be incorporated to account for the solvent's effect.

Calculated Electronic Properties and Data Presentation

The following tables summarize the types of quantitative data obtained from DFT calculations. The numerical values presented are based on a published study of the analogous compound, 4-(trifluoromethyl)benzylbromide, and serve as a reference for the expected electronic properties of this compound.[1]

Frontier Molecular Orbitals and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a measure of the molecule's chemical stability.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-(trifluoromethyl)benzylbromide

| Parameter | Value |

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV |

| Ionization Potential (I) | 0.26751 eV |

| Electron Affinity (A) | 0.18094 eV |

| Electronegativity (χ) | 0.224225 |

| Chemical Hardness (η) | -0.043285 |

| Chemical Softness (S) | -23.10246 |

| Electrophilicity Index (ω) | -0.57865 |

Data is illustrative and based on a study of 4-(trifluoromethyl)benzylbromide.[1][2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions.[3]

Table 2: Selected NBO Analysis Results for 4-(trifluoromethyl)benzylbromide

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 21.34 |

| π(C2-C3) | π(C4-C5) | 19.87 |

| LP(2) Br10 | σ*(C7-H8) | 1.87 |

Data is illustrative and based on a study of 4-(trifluoromethyl)benzylbromide.

Interpretation of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are primarily distributed over the benzene ring, indicating that this is the most reactive part of the molecule for electrophilic and nucleophilic attacks. A small HOMO-LUMO gap, as seen in the analogous compound, suggests high chemical reactivity and polarizability.[2] This is indicative of a molecule that can readily participate in chemical reactions, a desirable trait for a synthetic building block. The global reactivity descriptors further quantify this, with the electrophilicity index suggesting the molecule's capacity to act as an electrophile.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually represents the charge distribution and is invaluable for predicting non-covalent interactions.

-

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the oxygen and fluorine atoms of the trifluoromethoxy group and the bromine atom.

-

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the benzene ring and the methylene (-CH2-) group.

The MEP surface is a powerful tool for understanding how the molecule will interact with other molecules, including biological targets like proteins.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of electron density from the filled π orbitals of the benzene ring to the corresponding antibonding π* orbitals, which is characteristic of aromatic systems and contributes to their stability. The analysis also quantifies hyperconjugative interactions, such as the delocalization of electron density from a lone pair on the bromine atom to an antibonding orbital of an adjacent C-H bond, which can influence the reactivity of the benzyl bromide moiety.[1]

Visualizations

The following diagrams illustrate the computational workflow and the relationships between the calculated electronic properties.

Caption: Computational workflow for determining the electronic properties.

Caption: Relationship between calculated and interpreted electronic properties.

Caption: Conceptual diagram of an NBO donor-acceptor interaction.

Conclusion

Theoretical calculations provide a powerful framework for understanding the electronic properties of this compound. Based on the analysis of analogous compounds, it is expected to be a reactive molecule with distinct electrophilic and nucleophilic regions, governed by the strong electron-withdrawing nature of the trifluoromethoxy group and the inherent reactivity of the benzyl bromide moiety. The computational methodologies and analyses outlined in this guide, including DFT calculations, HOMO-LUMO analysis, MEP surface mapping, and NBO analysis, offer a robust approach for researchers to predict and rationalize the chemical behavior of this and related compounds. Such insights are invaluable for the rational design of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Trifluoromethoxy)benzyl Bromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzyl bromide is a versatile reagent widely employed in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its utility stems from the ability to introduce the 4-(trifluoromethoxy)benzyl moiety into a diverse range of molecules via nucleophilic substitution reactions. The trifluoromethoxy (-OCF₃) group is highly sought after in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological activity.[1][2] This benzylic bromide is a reactive electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms.

These application notes provide an overview of the common nucleophilic substitution reactions involving this compound and offer detailed protocols for several key transformations.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Caption: General Nucleophilic Substitution Reaction.

Applications in Synthesis

The introduction of the 4-(trifluoromethoxy)benzyl group can be strategically employed for several purposes:

-

Bioisosteric Replacement: The -OCF₃ group can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The fluorinated moiety increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Blocking Metabolic Sites: Attachment of the bulky and electron-rich 4-(trifluoromethoxy)benzyl group can sterically hinder metabolically labile positions on a molecule, thereby increasing its in vivo half-life.

-

Protecting Group: The 4-(trifluoromethoxy)benzyl group can be used as a protecting group for alcohols, phenols, and amines.[1]

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data is summarized for easy comparison.

O-Alkylation: Synthesis of Ethers and Esters

This compound is an effective reagent for the O-alkylation of alcohols and phenols to form the corresponding ethers. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Similarly, carboxylic acids can be converted to their corresponding benzyl esters.

Table 1: O-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Phenol | K₂CO₃ | Acetonitrile | Reflux | 4-6 | 85-95 | General Protocol |

| Aliphatic Alcohol | NaH | THF/DMF | 0 to RT | 2-4 | 80-90 | General Protocol |

| Carboxylic Acid | Et₃N | Dichloromethane | RT | 12 | >90 | General Protocol |

Protocol 1: General Procedure for the Synthesis of 4-(Trifluoromethoxy)benzyl Ethers from Phenols

-

To a stirred solution of the desired phenol (1.0 eq.) in acetonitrile (0.2 M), add anhydrous potassium carbonate (1.5 eq.).

-

Add this compound (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ether.

Caption: O-Alkylation of a Phenol.

N-Alkylation: Synthesis of Amines and Heterocycles

Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles, readily undergo N-alkylation with this compound. A base is often employed to neutralize the hydrobromic acid formed during the reaction.

Table 2: N-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 80 | 6 | 80-90 | General Protocol |

| Secondary Amine | Et₃N | Dichloromethane | RT | 12 | >90 | General Protocol |

| Imidazole | NaH | THF | 0 to RT | 3 | >95 | General Protocol |

Protocol 2: General Procedure for the N-Alkylation of Anilines

-

Dissolve the aniline (1.0 eq.) and this compound (1.1 eq.) in dimethylformamide (DMF) (0.5 M).

-

Add potassium carbonate (2.0 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the N-benzylated aniline.

Caption: N-Alkylation of an Amine.

S-Alkylation: Synthesis of Thioethers

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers. The reaction is typically performed in the presence of a mild base to generate the more nucleophilic thiolate anion.

Table 3: S-Alkylation Reaction Conditions and Yields

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | Acetone | RT | 2 | >95 | General Protocol |

| Aliphatic Thiol | NaOH (aq) | Biphasic | RT | 1 | >90 | General Protocol |

Protocol 3: General Procedure for the Synthesis of 4-(Trifluoromethoxy)benzyl Thioethers

-

To a solution of the thiol (1.0 eq.) in acetone (0.3 M), add potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.05 eq.) in acetone dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude thioether, which can be further purified by chromatography or distillation if necessary.

C-Alkylation: Synthesis of Substituted Malonates and Cyanides

Carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., diethyl malonate) and cyanide ions, readily displace the bromide from this compound.

Table 4: C-Alkylation Reaction Conditions and Yields

| Nucleophile | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 6 | 80-90 | General Protocol |

| Sodium Cyanide | NaCN | Ethanol/Water | 20-90 | 4-8 | ~85 | [2] |

Protocol 4: Synthesis of 2-(4-(Trifluoromethoxy)benzyl)acetonitrile [2]

-

In a reaction vessel, prepare a solution of sodium cyanide (1.0-2.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

Add this compound (1.0 eq.) to the cyanide solution.

-

Heat the reaction mixture to a temperature between 20-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extract the product with a water-immiscible organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Caption: C-Alkylation with Cyanide.

Safety Information

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a highly valuable and reactive building block for the introduction of the 4-(trifluoromethoxy)benzyl group into a wide array of molecules. The protocols provided herein serve as a guide for its application in nucleophilic substitution reactions with common O-, N-, S-, and C-nucleophiles. The predictable reactivity and the beneficial properties imparted by the -OCF₃ group make this reagent an essential tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols for 4-(Trifluoromethoxy)benzyl Bromide as a Protecting Group for Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. The 4-(trifluoromethoxy)benzyl (TFMB) group has emerged as a valuable addition to the synthetic chemist's toolbox for the protection of alcohols and amines. This benzyl-type protecting group, introduced using 4-(trifluoromethoxy)benzyl bromide (TFMB-Br), offers a unique stability profile that allows for orthogonal strategies in complex syntheses.

The electron-withdrawing nature of the trifluoromethoxy group at the para position of the benzyl ring modulates the reactivity of the protecting group. This electronic effect influences its stability under acidic and oxidative conditions, differentiating it from the more common p-methoxybenzyl (PMB) group. These application notes provide a comprehensive overview of the use of TFMB-Br as a protecting group, including detailed experimental protocols, quantitative data, and a discussion of its stability and orthogonality.

General Properties of this compound

This compound is a commercially available reagent with the following properties:

| Property | Value |

| Chemical Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol [1] |

| Appearance | Yellow or pale yellow liquid[2] |

| Melting Point | 22-24 °C[1][2] |

| Boiling Point | 82-84 °C at 10 mmHg[1][3] |

| Density | ~1.6 g/mL[2] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, chloroform, and ether; poorly soluble in water.[2] |

Protection of Alcohols

The protection of alcohols as TFMB ethers is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with TFMB-Br.

General Workflow for Alcohol Protection

Caption: General workflow for the protection of alcohols using TFMB-Br.

Experimental Protocols for Alcohol Protection

Protocol 1: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using sodium hydride as the base.

-

Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of TFMB-Br: Cool the reaction mixture back to 0 °C and add this compound (1.1 equiv) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Phenol

This protocol provides a method for the protection of a phenol, exemplified by the synthesis of 4-trifluoromethylphenyl benzyl ether.[4]

-

Preparation: In a suitable reaction vessel, prepare sodium benzylate by reacting benzyl alcohol with a strong base like sodium hydride in a solvent such as N,N-dimethylacetamide (DMA).

-

Reaction: Add 4-chlorotrifluoromethylbenzene (1.0 equiv) to the solution of sodium benzylate.

-

Reflux: Reflux the reaction mixture under a nitrogen atmosphere for approximately 18 hours.

-

Work-up: After cooling, add water to the reaction mixture to precipitate the product.

-

Purification: Collect the solid by filtration and recrystallize from methanol to yield the purified 4-trifluoromethylphenyl benzyl ether.

Quantitative Data for Alcohol Protection

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Chlorotrifluoromethylbenzene (to form a phenol ether analog) | Sodium Benzylate | DMA | 18 | 66.5 | [4] |

Deprotection of TFMB-Protected Alcohols

The TFMB group can be removed under various conditions, offering flexibility in synthetic design. The most common method is catalytic hydrogenolysis.

General Deprotection Pathways

Caption: Common deprotection methods for TFMB-protected alcohols.

Experimental Protocols for Alcohol Deprotection

Protocol 3: Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the TFMB group using palladium on carbon as a catalyst.[4]

-

Preparation: Dissolve the TFMB-protected alcohol (1.0 equiv) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add 5-10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of approximately 60 psi.

-

Reaction: Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed, typically for about 2 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Quantitative Data for Alcohol Deprotection

| Protected Substrate | Deprotection Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 4-Trifluoromethylphenyl benzyl ether | Catalytic Hydrogenolysis | H₂, 5% Pd/C | Ethanol | 2 | 84.5 | [4] |

| 3-Trifluoromethylphenyl benzyl ether | Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol | - | 79 | [4] |

Protection of Amines

The protection of primary and secondary amines as their N-TFMB derivatives is a useful strategy to temporarily block their nucleophilicity and basicity.

General Workflow for Amine Protection

Caption: General workflow for the protection of amines using TFMB-Br.

Experimental Protocols for Amine Protection

Protocol 4: Protection of a Primary Amine

This protocol provides a general method for the N-benzylation of a primary amine.

-

Preparation: Prepare a solution of the primary amine (1.0 equiv) in a suitable solvent such as acetonitrile or methanol.

-

Reagent Addition: Add a base, typically potassium carbonate (3.0 equiv), followed by this compound (3.0 equiv).

-

Reaction: Stir the reaction mixture at reflux for 3-6 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Deprotection of TFMB-Protected Amines

Similar to TFMB ethers, N-TFMB protected amines are commonly deprotected by catalytic hydrogenolysis.

Experimental Protocols for Amine Deprotection

Protocol 5: Deprotection by Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of N-benzyl amines.